

A Comprehensive Spectroscopic Guide to Ethyl 3-hydroxy-2-methylbenzoate

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Compound of Interest

Compound Name:	Ethyl 3-hydroxy-2-methylbenzoate
CAS No.:	141607-09-2
Cat. No.:	B1601847

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Abstract: This technical guide provides a detailed analysis of the expected spectroscopic signature of **Ethyl 3-hydroxy-2-methylbenzoate** (CAS No: 141607-09-2, Molecular Formula: C₁₀H₁₂O₃).^[1] While this compound is commercially available, its comprehensive spectroscopic data is not widely published in public databases.^[2] This document, therefore, serves as a predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and by analyzing data from structurally analogous compounds, we present a robust, predicted spectroscopic profile to aid in the identification, characterization, and quality control of this molecule.

Introduction and Molecular Structure

Ethyl 3-hydroxy-2-methylbenzoate is an aromatic ester, a functional group prevalent in natural products and pharmaceutical compounds. Its structure features a 1,2,3-trisubstituted benzene ring, which gives rise to a distinct and predictable spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS data is critical for confirming its identity, assessing purity, and understanding its chemical environment, which are foundational steps in any research or development pipeline.

The molecular structure, with IUPAC and SMILES notations, is presented below.

- IUPAC Name: **Ethyl 3-hydroxy-2-methylbenzoate**

- Molecular Formula: C₁₀H₁₂O₃
- Molecular Weight: 180.20 g/mol [1]
- SMILES: CCOC(=O)c1cccc(O)c1C

This guide will deconstruct the predicted data from each major spectroscopic technique, explaining the causal relationships between the molecular structure and the resulting spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. The predicted ¹H and ¹³C NMR spectra of **Ethyl 3-hydroxy-2-methylbenzoate** in a standard solvent like deuteriochloroform (CDCl₃) are detailed below.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show six distinct signals, corresponding to the six unique proton environments in the molecule.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale & Expert Insights
~ 7.25 - 7.15	t, $J \approx 7.8$ Hz	1H	Ar-H (C5)	This proton is coupled to the two adjacent aromatic protons (H4 and H6), resulting in a triplet. Its chemical shift is influenced by the standard aromatic region and the meta-position relative to the other substituents.
~ 6.95 - 6.85	d, $J \approx 7.8$ Hz	1H	Ar-H (C4)	Coupled to the C5 proton, this signal appears as a doublet. It is shifted upfield due to the ortho-directing effect of the hydroxyl group.
~ 6.80 - 6.70	d, $J \approx 7.8$ Hz	1H	Ar-H (C6)	Coupled to the C5 proton, this signal is also a doublet. Its position is influenced by being ortho to the hydroxyl group and meta to the ester.
~ 5.5 - 6.5	br s	1H	OH	The phenolic proton signal is typically a broad singlet, and its chemical shift is highly dependent

on solvent, concentration, and temperature due to hydrogen bonding.

The methylene protons are adjacent to three methyl protons, resulting in a quartet. The chemical shift is characteristic of an ethyl ester.[3]

The aromatic methyl group protons are not coupled to any other protons, hence they appear as a singlet. A similar shift is seen in ethyl 2-methylbenzoate.[3]

The terminal methyl protons are coupled to the two methylene protons, resulting in a triplet. This is a classic ethyl group signature.[3]

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C2 -- C_Me; C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3;
C3 -- O_OH; O_OH -- H_OH;
C4 -- H4; C5 -- H5; C6 -- H6;
C1 -- C_CO; C_CO -- O_CO; C_CO -- O_Et;
O_Et -- C_CH2; C_CH2 -- H_CH2a; C_CH2 -- H_CH2b; C_CH2 -- C_CH3;
C_CH3 -- H_CH3a; C_CH3 -- H_CH3b; C_CH3 -- H_CH3c;
}
```

Caption: Predicted ^1H NMR assignments for **Ethyl 3-hydroxy-2-methylbenzoate**.

Predicted ^{13}C NMR Data

The molecule has 10 unique carbon atoms, which should result in 10 distinct signals in the broadband-decoupled ^{13}C NMR spectrum.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale & Expert Insights
~ 170	C=O	The ester carbonyl carbon is significantly deshielded and appears far downfield. This is consistent with data for ethyl benzoate (~166 ppm).[4]
~ 155	C-OH (C3)	The carbon atom attached to the hydroxyl group is deshielded, typically appearing in the 150-160 ppm range for phenols.
~ 132	C-COOEt (C1)	The ipso-carbon attached to the ester group. Its shift is influenced by the ester functionality.
~ 129	C-H (C5)	Aromatic CH carbon. Its precise shift is determined by the combined electronic effects of the three substituents.
~ 125	C-CH ₃ (C2)	The ipso-carbon bearing the methyl group.
~ 120	C-H (C4)	This aromatic CH is ortho to the -OH group and is expected to be shielded compared to an unsubstituted benzene ring.
~ 116	C-H (C6)	This aromatic CH is also ortho to the -OH group and para to the methyl group, leading to significant shielding.
~ 61	O-CH ₂ -CH ₃	The methylene carbon of the ethyl ester group, consistent with known values for ethyl benzoate (~61.1 ppm).[4]
~ 16	Ar-CH ₃	The aromatic methyl carbon signal typically appears in the 15-25 ppm range.

~ 14

O-CH₂-CH₃

The terminal methyl carbon of the ethyl group, highly shielded and appearing far upfield (~14-17 ppm).[4]

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Ethyl 3-hydroxy-2-methylbenzoate** in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Acquire the spectrum at a constant temperature (e.g., 298 K).
 - Use a standard pulse sequence (e.g., zg30).
 - Set a spectral width of ~16 ppm, centered at ~8 ppm.
 - Acquire 16-32 scans with a relaxation delay of 2 seconds.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set a spectral width of ~240 ppm, centered at ~120 ppm.
 - Acquire 512-1024 scans with a relaxation delay of 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the residual CHCl₃ peak to 7.26 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

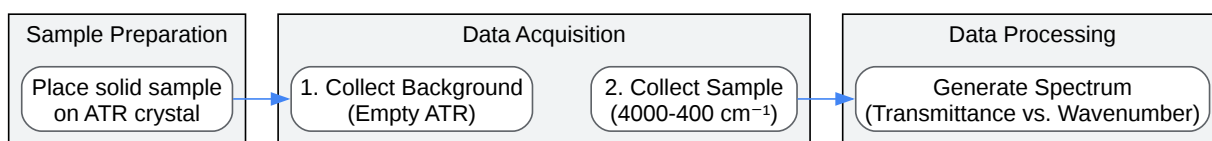
Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Functional Group
~ 3500 - 3200	O-H stretch	Broad, Strong	Phenolic Hydroxyl (-OH)
~ 3100 - 3000	C-H stretch (sp ²)	Medium	Aromatic C-H
~ 2980 - 2850	C-H stretch (sp ³)	Medium	Aliphatic C-H (Ethyl & Methyl)
~ 1720 - 1700	C=O stretch	Strong, Sharp	Ester Carbonyl
~ 1600, 1580, 1470	C=C stretch	Medium-Strong	Aromatic Ring
~ 1300 - 1250	C-O stretch (asymm.)	Strong	Ester (Ar-CO-O)
~ 1150 - 1100	C-O stretch (symm.)	Strong	Ester (O-C-C)
~ 850 - 750	C-H out-of-plane bend	Strong	1,2,3-Trisubstituted Benzene

Expert Insights: The most prominent features will be the broad O-H stretch from the phenol and the very strong, sharp C=O stretch of the ester carbonyl. The position of the C=O stretch, expected around 1715 cm⁻¹, is slightly lower than a typical aliphatic ester due to conjugation with the aromatic ring.[5] The C-H out-of-plane bending region can provide confirmatory evidence for the 1,2,3-substitution pattern on the benzene ring.[6]

Experimental Protocol: IR Spectroscopy

- Sample Preparation (ATR): Place a small amount (1-2 mg) of the solid **Ethyl 3-hydroxy-2-methylbenzoate** sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum over the range of 4000-400 cm⁻¹.
 - Co-add 16-32 scans to improve the signal-to-noise ratio.

- Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).



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Caption: Standard workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial evidence for its structure and elemental composition.

Predicted Mass Spectrum Data (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule.

m/z (Mass/Charge)	Predicted Relative Abundance	Assignment	Fragmentation Pathway
180	Low to Medium	[M] ⁺	Molecular Ion (C ₁₀ H ₁₂ O ₃) ⁺
151	Medium	[M - C ₂ H ₅] ⁺	Loss of the ethyl group from the ester.
135	High	[M - OC ₂ H ₅] ⁺	α-cleavage: Loss of the ethoxy radical. This is often a major fragment for ethyl esters.
107	High	[HOC ₆ H ₃ (CH ₃)CO] ⁺	The 3-hydroxy-2-methylbenzoyl cation, derived from the [M-45] fragment.
79	Medium	[C ₆ H ₇] ⁺	Further fragmentation of the aromatic ring.

Expert Insights: The molecular ion peak at m/z 180 should be clearly visible. The most characteristic fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OC₂H₅, 45 Da), which would lead to a strong peak at m/z 135. This resulting 3-hydroxy-2-methylbenzoyl cation is stabilized by the aromatic ring. Data from the related compound, ethyl 3-hydroxybenzoate, shows a base peak at m/z 121, corresponding to the hydroxybenzoyl cation, supporting the prediction that a fragment retaining the substituted ring will be prominent.[7]

Experimental Protocol: GC-MS

- Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the compound in a volatile organic solvent like ethyl acetate or dichloromethane.
- Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.
- GC Conditions:
 - Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
 - Inlet Temperature: 250 °C.

- Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Source Temperature: 230 °C.
- Data Analysis: Identify the GC peak corresponding to the analyte and extract the associated mass spectrum. Analyze the molecular ion and the fragmentation pattern to confirm the structure.

Conclusion

This guide provides a comprehensive, predictive overview of the key spectroscopic data for **Ethyl 3-hydroxy-2-methylbenzoate**. The predicted ¹H NMR, ¹³C NMR, IR, and MS data collectively form a unique analytical signature. The interpretations and standard operating procedures detailed herein offer a robust framework for scientists to confirm the structure and purity of this compound, facilitating its application in research and development. While based on well-established chemical principles, this predicted data should be confirmed against experimentally acquired spectra when such information becomes publicly available.

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